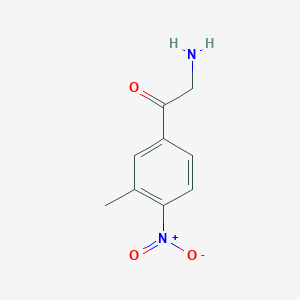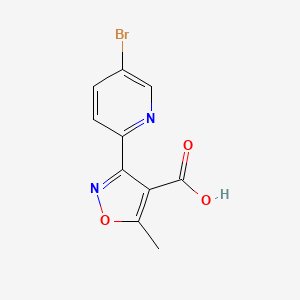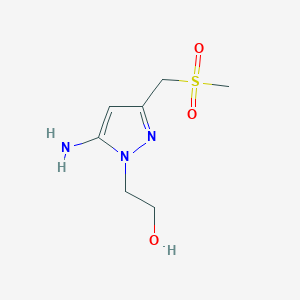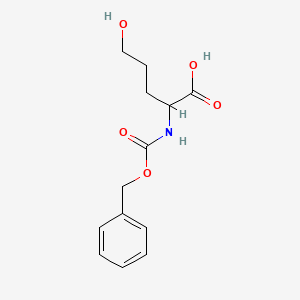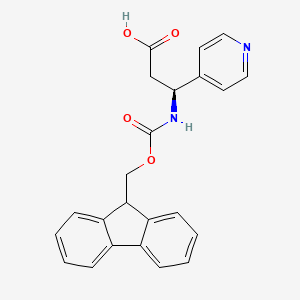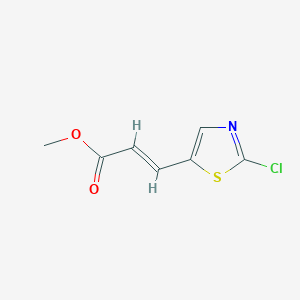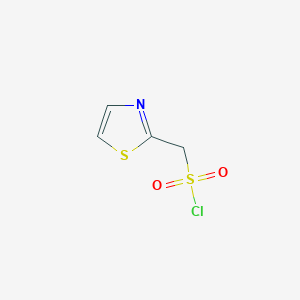
Thiazol-2-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazol-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Thiazol-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: Contains a fused benzene ring and exhibits different chemical properties and applications.
Thiazolidine: A saturated derivative of thiazole with distinct biological activities.
Uniqueness: Thiazol-2-ylmethanesulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C4H4ClNO2S2 |
|---|---|
Molekulargewicht |
197.7 g/mol |
IUPAC-Name |
1,3-thiazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2 |
InChI-Schlüssel |
JWIBFXFXRFGUQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


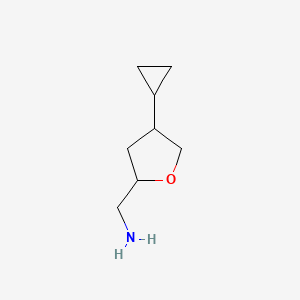
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
